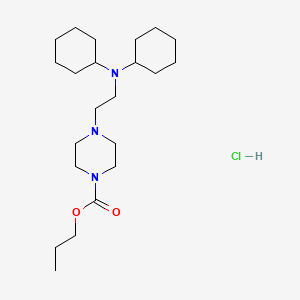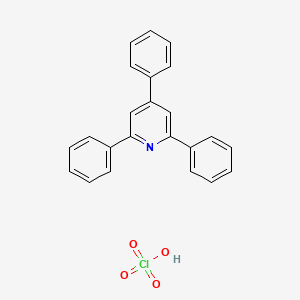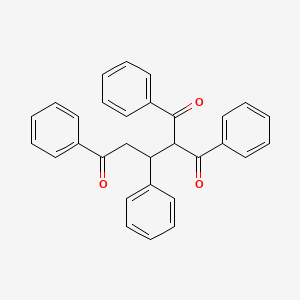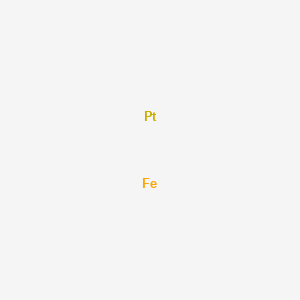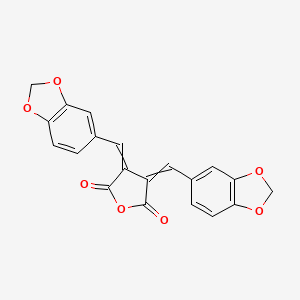
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- is a complex organic compound with the molecular formula C20H12O7. It is known for its unique structure, which includes two benzodioxole groups attached to a dihydrofuranone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with furan-2,5-dione under specific conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and requires a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzodioxole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R-trans)-: This compound has a similar structure but differs in the position and configuration of the benzodioxole groups.
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: Another similar compound with a tetrahydrofuran core instead of a dihydrofuranone core.
Uniqueness
What sets 2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
13594-91-7 |
|---|---|
Formule moléculaire |
C20H12O7 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
3,4-bis(1,3-benzodioxol-5-ylmethylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C20H12O7/c21-19-13(5-11-1-3-15-17(7-11)25-9-23-15)14(20(22)27-19)6-12-2-4-16-18(8-12)26-10-24-16/h1-8H,9-10H2 |
Clé InChI |
WLQGATXUBPNDGZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=CC4=CC5=C(C=C4)OCO5)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

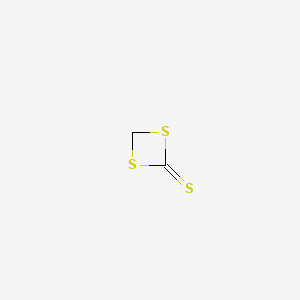
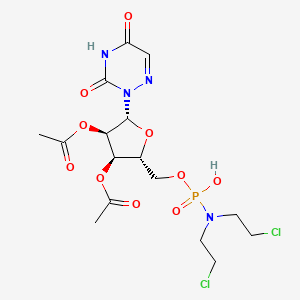
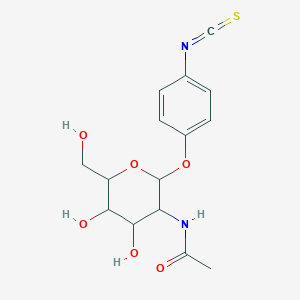
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

